Butyl 2-methylbutyrate

描述

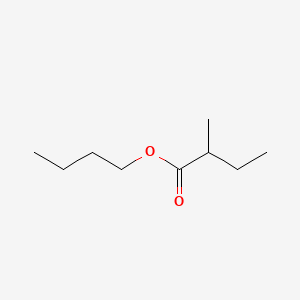

Structure

2D Structure

3D Structure

属性

IUPAC Name |

butyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKQNSSMCDLVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047046 | |

| Record name | Butyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow lquid | |

| Record name | n-Butyl 2-methylbuytyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/29/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

179.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.856-0.866 | |

| Record name | n-Butyl 2-methylbuytyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/29/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15706-73-7 | |

| Record name | (±)-Butyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15706-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-methyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015706737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 2-METHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W313K2V7PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways of Butyl 2 Methylbutyrate

Distribution in Biological Systems and Food Matrices

Plant-Derived Sources: Prunus armeniaca and Humulus lupulus

This ester is a known volatile component of apricots (Prunus armeniaca). tandfonline.comresearchgate.net It has also been identified as a potential flavor contributor in hops (Humulus lupulus), a key ingredient in beer. thegoodscentscompany.com The precursor compound butanal, essential for its formation, is also found in hops. nih.gov

Fruit Volatile Profiles: Apple, Strawberry, Banana, Sweet Cherry, and Melon

The presence of butyl 2-methylbutyrate (B1264701) is well-documented in the volatile profiles of numerous popular fruits.

Table 1: Occurrence of Butyl 2-methylbutyrate in Various Fruits

| Fruit | Presence Confirmed | Research Findings | Citations |

| Apple (Malus domestica) | Yes | Identified as an odor-active compound in 'Golden Reinders' apples. ugm.ac.idnih.gov Found in the volatile profile of 'Melrose' apples but absent in 'Ligol' and 'Szampion' cultivars. google.com Its emission was enhanced in 'Golden Delicious' apples when fed with its precursor, butanol. szpi.gov.cz It is also a key volatile in 'Fuji' apples. sigmaaldrich.com | tandfonline.comugm.ac.idnih.govgoogle.comszpi.gov.czsigmaaldrich.commdpi.com |

| Strawberry (Fragaria × ananassa) | Yes | Reported as a volatile compound in fresh strawberries. tandfonline.com Specifically detected in the 'XY' strawberry variety. nih.gov | tandfonline.comnih.gov |

| Banana (Musa spp.) | Yes | Listed as a major ester found in banana fruits. ugm.ac.id Detected in studies of banana essence and fresh fruit paste. nih.gov | tandfonline.comugm.ac.idnih.gov |

| Sweet Cherry (Prunus avium) | Yes | Identified in the aroma profile of two sweet cherry cultivars, 'Kordia' and 'Vanda'. perflavory.com It is one of the esters present, though pentyl butyrate (B1204436) is the most abundant. perflavory.com | tandfonline.comperflavory.com |

| Melon (Cucumis melo) | Yes | Found in fresh-cut hybrid melon (cv. Kuylin). researchgate.net Also identified in the rind volatile profile of various melon genotypes. | tandfonline.comresearchgate.net |

This table is interactive and can be sorted by column.

Fermentation Products: Saccharomyces cerevisiae and Lactic Acid Bacteria

Fermentation processes, crucial for the production of alcoholic beverages and dairy products, are significant sources of this compound.

Saccharomyces cerevisiae : This yeast, fundamental to baking and brewing, produces this compound as a metabolite. researchgate.net It is found in wines produced by the fermentation of grapes with S. cerevisiae. However, in co-fermentation of mulberry wine with S. cerevisiae and Pichia kluyveri, the content of this compound was noted to decrease compared to fermentation with S. cerevisiae alone.

Lactic Acid Bacteria (LAB) : Certain strains of lactic acid bacteria can produce this compound. Studies have shown that Indonesian LAB strains, including Lactobacillus fermentum and Lactococcus lactis, can transform n-butanol into several fruity esters, including butyl 2-methylbutanoate. researchgate.netszpi.gov.cz Non-growing cells of Lactococcus lactis have also been observed to produce related compounds like 3-methylbutyl-2-methylbutyrate. google.com

Other Natural Occurrences: Cocoa, Cranberry, Grape, Oriental Tobacco, Vinegar, and Whiskey

Beyond the fresh fruits and primary fermentation products, this compound is a flavor component in a variety of other widely consumed goods.

Table 2: Occurrence of this compound in Other Food and Beverage Matrices

| Product | Presence Confirmed | Research Findings | Citations |

| Cocoa | Yes | The aroma profile of this compound itself is described as having cocoa undertones. researchgate.nettandfonline.com It is listed as a natural component of cocoa. | researchgate.nettandfonline.com |

| Cranberry | Yes | While direct detection in the fruit is less documented, it is used in cranberry flavor formulations. Its precursor, 2-methylbutyric acid, is found in cranberries. perflavory.com | perflavory.com |

| Grape | Yes | Detected in the volatile profile of several table grape varieties, including 'Dominga', 'Aledo', and 'Doña María'. | |

| Oriental Tobacco | Yes | The precursor, 2-methylbutyric acid, is a known component of Oriental tobacco. perflavory.com | perflavory.com |

| Vinegar | Yes | The precursor, 2-methylbutyric acid, is found in vinegar. perflavory.com A related compound, ethyl 2-methylbutyrate, is noted in the aroma of sherry vinegar. ugm.ac.id | ugm.ac.idperflavory.com |

| Whiskey | Yes | Has been identified as a volatile compound contributing to the aroma of whiskey. |

This table is interactive and can be sorted by column.

Elucidation of Enzymatic Biosynthesis Mechanisms

The formation of this compound, like other esters in fruits and fermented products, is an enzyme-catalyzed process. The primary mechanism involves the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA), which is derived from fatty acid or amino acid metabolism.

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of this compound requires two key precursors: butanol and 2-methylbutyryl-CoA . The availability of these precursors directly influences the quantity of the final ester produced.

Precursor Sources : The butanol precursor can be supplied exogenously, as demonstrated in an experiment where feeding 'Golden Delicious' apples with butanol led to a significant increase in the emission of this compound. szpi.gov.cz The 2-methylbutyryl-CoA is derived from the catabolism of the amino acid isoleucine through the Ehrlich pathway. In Saccharomyces cerevisiae, the enzyme Ypr1p has been identified as a 2-methylbutyraldehyde (B44139) reductase, which can reduce 2-methylbutyraldehyde to its corresponding alcohol, a key step in fusel alcohol formation and subsequently, ester synthesis.

Enzymatic Esterification : The final step, the condensation of the alcohol and the acyl-CoA, is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). In yeast, while the genes ATF1, ATF2, EEB1, and EHT1 are primarily responsible for the biosynthesis of acetate (B1210297) and fatty acid ethyl esters, they have a more moderate effect on the production of substituted esters like ethyl 2-methylbutanoate. This suggests that other, potentially more specific, enzymes may be involved in the synthesis of this compound.

Compound Index

Characterization of Esterification Enzymes (e.g., Alcohol Acyltransferases)

The pivotal enzymes in the biosynthesis of this compound are alcohol acyltransferases (AATs). These enzymes belong to the BAHD superfamily and are responsible for the final step of ester formation, which involves catalyzing the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. researchgate.netfrontiersin.org The diversity and specificity of AATs are primary determinants of the unique ester profiles found in different fruits and microorganisms. nih.gov

AATs exhibit broad substrate specificity, meaning they can utilize a wide range of alcohols and acyl-CoAs to produce a variety of esters. nih.govresearchgate.net This promiscuity allows for the synthesis of a complex bouquet of volatile compounds from a limited number of precursors. However, individual AAT enzymes often show preferential activity towards certain substrates. For example, studies on strawberry and banana AATs have demonstrated clear differences in their optimal alcohol chain length. nih.gov The strawberry alcohol acyltransferase (SAAT) can efficiently use longer chain alcohols like octanol, whereas the banana AAT (BanAAT) shows lower efficiency with these substrates but effectively produces characteristic banana esters like isoamyl acetate. nih.gov

The catalytic mechanism of AATs involves a conserved Ser-Asp-His catalytic triad (B1167595) located within the enzyme's active site, which is characteristic of the α/β hydrolase fold. researchgate.net The efficiency of these enzymes can be a significant bottleneck in the biotechnological production of specific esters. researchgate.net Research has shown that the expression levels of AAT genes often correlate directly with the rate of ester accumulation during the ripening of fruits like apples and pears. nih.gov Furthermore, genetic studies have demonstrated the critical role of specific AAT genes; for instance, silencing the AAT1 gene in apples resulted in a marked decrease in the production of several esters, including propyl and butyl 2-methylbutanoate. nih.gov

| Substrate | Enzyme | Relative Activity (%) |

|---|---|---|

| Acetyl-CoA + Butanol | SAAT | - |

| Acetyl-CoA + Butanol | BanAAT | - |

| Butyryl-CoA + Butanol | SAAT | - |

| Butyryl-CoA + Butanol | BanAAT | - |

| 2-Methylbutyryl-CoA + Butanol | SAAT | - |

| 2-Methylbutyryl-CoA + Butanol | BanAAT | - |

Genetic Regulation of Biosynthetic Pathways in Microorganisms and Plants

The production of this compound is tightly controlled at the genetic level in both plants and microorganisms. This regulation encompasses the expression of genes encoding the biosynthetic enzymes, such as AATs, as well as the genes involved in generating the necessary precursors, isoleucine and butanol.

In plants, particularly fruits, the synthesis of volatile esters is a developmentally regulated process, often linked to ripening. In climacteric fruits like apples and melons, the plant hormone ethylene (B1197577) plays a crucial role in inducing the expression of genes essential for aroma production, including AATs, branched-chain amino acid aminotransferases, and alcohol dehydrogenases. oup.com Genetic mapping studies in apple have identified several quantitative trait loci (QTLs), which are specific genomic regions associated with the abundance of certain volatile compounds. mdpi.com QTLs for esters, including butyl 2-methylbutanoate, have been located on multiple linkage groups, indicating that several genes contribute to the final concentration of this compound. frontiersin.orgmdpi.com For example, single-nucleotide polymorphisms within the MpAAT1 gene in apples have been directly linked to the content of specific esters. nih.gov

In pears, the differential expression of key enzyme genes, such as monoacylglycerol lipase (B570770) (PcMAGL), threonine dehydrase (PcTD), and acyl-CoA dehydrogenase (PcACD), is believed to contribute to the significant differences in aroma profiles between various cultivars. frontiersin.org This highlights that the regulation of the entire pathway, from precursor supply to the final esterification step, is critical.

In the realm of biotechnology, microorganisms like Escherichia coli and Clostridium species have been genetically engineered to produce esters like butyl butyrate. researchgate.netresearchgate.net This is achieved by introducing heterologous genes, such as AAT genes from plants (e.g., strawberry), and engineering metabolic pathways to enhance the supply of precursors like butyryl-CoA and butanol. researchgate.netnih.gov For example, engineered Clostridium tyrobutyricum has been developed to produce high titers of butyl butyrate by introducing a butanol synthetic pathway and screening for efficient AATs. nih.gov The regulation in these engineered systems often involves optimizing promoter strength to balance the expression of the introduced genes and the host's native metabolic pathways to channel metabolites towards the desired product. nih.gov

| Organism | Genetic Factor | Associated Compound(s) | Reference |

|---|---|---|---|

| Apple (Malus domestica) | QTL on Linkage Group 2 (containing AAT1 gene) | Butyl acetate, 2-methylbutyl acetate, Butyl 2-methylbutanoate | frontiersin.orgmdpi.com |

| Apple (Malus domestica) | Silencing of AAT1 gene | Reduced propyl and butyl 2-methylbutanoate | nih.gov |

| Melon (Cucumis melo) | QTLs on chromosomes 2, 6, 10, 11 | Increased ester content, including 2-methylbutanoate derivatives | oup.com |

| Pear (Pyrus sp.) | Expression levels of PcMAGL, PcTD, PcACD | Differential aroma profiles, including various esters | frontiersin.org |

Advanced Synthetic Methodologies for Butyl 2 Methylbutyrate

Chemoenzymatic Synthesis and Stereoselective Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes, often in conjunction with traditional chemical methods, to produce specific stereoisomers of chiral molecules like butyl 2-methylbutyrate (B1264701). This approach is particularly valuable for creating flavor and fragrance compounds where the sensory properties are often linked to a specific enantiomer.

Lipase-Catalyzed Resolution of 2-Methylbutyric Acid Esters

Lipases are a class of enzymes widely used in organic synthesis due to their stability in organic solvents and their ability to catalyze esterification, transesterification, and hydrolysis reactions with high enantioselectivity. researchgate.netakjournals.com The kinetic resolution of racemic 2-methylbutyric acid or its esters using lipases is a common strategy to separate the enantiomers. univ-poitiers.fr This process is challenging because the small steric difference between the methyl and ethyl groups on the chiral carbon atom makes it difficult for many enzymes to achieve efficient stereochemical recognition. univ-poitiers.fr

The enantioselective esterification of racemic 2-methylbutyric acid has been explored using various immobilized lipases. nih.gov Lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, and lipase from Thermomyces lanuginosus (TLL) have shown significant potential. researchgate.netnih.gov

In a study using hexane (B92381) as the solvent, CALB was used to prepare (R)-pentyl 2-methylbutyrate, achieving approximately 40% conversion and an enantiomeric excess of the product (ee_p) of 90% within 2 hours. researchgate.netnih.gov Under similar conditions, TLL resulted in about 18% conversion with an ee_p of 91%. researchgate.netnih.gov These studies demonstrate the ability of these lipases to preferentially catalyze the esterification of one enantiomer from a racemic mixture, allowing for the separation of the R and S forms. nih.gov

For the synthesis of the (S)-enantiomer, lipases from Candida rugosa or Rhizopus oryzae have been utilized, yielding ee_p values of 75% and 49%, respectively, after a 2-hour reaction. researchgate.netnih.gov Research has also been conducted on the enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, a key apple and strawberry flavor component, using various lipases in isooctane (B107328). researchgate.net

Table 1: Comparison of Lipases in Enantioselective Esterification of (R,S)-2-Methylbutyric Acid researchgate.netnih.gov

| Lipase Source | Product | Conversion (c) | Enantiomeric Excess (ee_p) | Enantiomeric Ratio (E) |

| Candida antarctica B | (R)-pentyl 2-methylbutyrate | ~40% | 90% | 35 |

| Thermomyces lanuginosus | (R)-pentyl 2-methylbutyrate | ~18% | 91% | 26 |

| Candida rugosa | (S)-pentyl 2-methylbutyrate | ~34% | 75% | 10 |

| Rhizopus oryzae | (S)-pentyl 2-methylbutyrate | ~35% | 49% | 4 |

Selective hydrolysis is another enzymatic method for resolving racemic esters. In this approach, a lipase preferentially hydrolyzes one enantiomer of the ester, leaving the unreacted ester enriched in the other enantiomer. google.comgoogle.com This technique has been successfully applied to the resolution of racemic 2-methylbutyric acid esters. google.comgoogle.com

A two-step enzymatic process has been patented for the resolution of racemic 2-methylbutyric acid esters. google.com The first step involves a selective hydrolysis reaction catalyzed by a lipase, which leads to the resolution of (R)-2-methylbutyric acid ethyl ester. google.comgoogle.com For instance, using a lipase from Rhizopus chinensis, an enantiomeric excess (ee) of 95.0% for (R)-ethyl 2-methylbutyrate was achieved after hydrolysis at 4°C. cjcatal.com In a subsequent step, the enriched (R)-ester can be further hydrolyzed using a lipase with strong hydrolytic activity but weaker selectivity, such as Novozym 435, to produce (R)-2-methylbutyric acid with a high ee value. google.comgoogle.com A patented process reports obtaining (R)-2-methylbutyric acid with an ee of 92.2% using this second hydrolysis step. google.comgoogle.com

The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on various parameters, which must be optimized for industrial application. akjournals.comresearchgate.net

Solvent : Non-polar organic solvents like hexane and isooctane are often preferred as they can enhance enzyme stability and facilitate the reaction. researchgate.netnih.govresearchgate.net The choice of solvent can significantly impact the enzyme's catalytic activity. scielo.br

Molar Ratio : The molar ratio of the acid to the alcohol substrate is a critical factor. An excess of either the acid or alcohol can lead to enzyme inhibition, thereby decreasing the yield. researchgate.net For the synthesis of flavor esters, optimal molar ratios are often determined experimentally. For example, in the synthesis of methyl butyrate (B1204436) and ethyl butyrate using CALB, a 1:1 molar ratio of butyric acid to alcohol was found to be optimal. scielo.br

Nucleophile (Alcohol) : The structure of the alcohol used as a nucleophile also affects the reaction rate and enantioselectivity. researchgate.net

Temperature : Temperature influences both the reaction rate and the enzyme's stability and enantioselectivity. researchgate.netresearchgate.net While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation or reduced enantioselectivity. researchgate.netasianpubs.org For instance, in the synthesis of (S)-2-methylbutanoic acid methyl ester, maximum enantiomeric excess was observed at 20°C, although the synthetic activity increased with temperature. researchgate.net

Water Content : Water plays a crucial role in maintaining the three-dimensional structure and catalytic activity of lipases. scispace.com In non-aqueous media, a certain amount of water is essential for enzyme function. However, excess water produced during esterification can shift the equilibrium back towards hydrolysis, reducing the ester yield. akjournals.com The optimal water activity (a_w) for lipases can vary, and controlling the water content is key to maximizing ester synthesis. akjournals.comscispace.com

Selective Hydrolysis for Chiral Acid and Ester Production

Whole-Cell Biotransformation for Ester Production

Whole-cell biotransformation utilizes intact microbial cells as catalysts, offering several advantages over isolated enzymes, such as eliminating the need for costly enzyme purification and providing a natural environment for cofactor regeneration. researchgate.netnih.gov

Lactic acid bacteria (LAB) are known for their ability to produce various flavor compounds, including esters. ugm.ac.idresearchgate.net Recent research has explored the use of Indonesian LAB for the biotransformation of n-butanol into fruity-flavored esters, including butyl 2-methylbutanoate. ugm.ac.idresearchgate.netresearchgate.net In these biotransformation processes, n-butanol is added as a precursor to the fermentation medium. ugm.ac.idresearchgate.net The LAB then utilize their endogenous enzymes, such as alcohol acyltransferases (AATs), to catalyze the esterification between the supplied alcohol and internally produced acyl-CoAs. researchgate.netnih.govugm.ac.id

A study investigating several Indonesian LAB strains demonstrated that the addition of n-butanol to the culture medium resulted in the production of a variety of esters, including butyl 2-methylbutanoate. ugm.ac.idresearchgate.net Strains such as Lactobacillus fermentum and Lactococcus lactis were identified as potential agents for producing these fruity-like bio-flavors. ugm.ac.idresearchgate.net The production of these esters is part of the bacteria's secondary metabolism and is influenced by factors like the specific strain, fermentation conditions, and the availability of precursors. researchgate.net

Pathway Engineering for Enhanced Production of Butyl 2-methylbutanoate

Metabolic engineering of microorganisms presents a promising avenue for the enhanced production of butyl 2-methylbutanoate and other esters from renewable resources. tennessee.edunih.gov This approach involves the rational design and modification of microbial metabolic pathways to channel carbon flux towards the synthesis of desired products. tennessee.eduosti.gov

Key strategies in pathway engineering for ester production include:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing enzymes that catalyze bottleneck steps in the biosynthetic pathway can significantly increase product yield. nih.gov

Blocking Competing Pathways: Disrupting or downregulating metabolic pathways that divert precursors away from the target ester synthesis is a common and effective strategy. nih.govnih.gov

Heterologous Gene Expression: Introducing genes from other organisms can create novel biosynthetic routes or enhance existing ones. For instance, the expression of alcohol acyltransferases (AATs) from various species in engineered Escherichia coli has been successful in producing a range of esters. conicet.gov.arresearchgate.net

Optimization of Production Conditions: Fine-tuning parameters such as temperature, pH, and cell density is crucial for maximizing the productivity of the engineered microbial strains. nih.gov

A critical component in the biosynthesis of butyl 2-methylbutanoate is the availability of its precursors: butanol and 2-methylbutyryl-CoA. Research has shown that E. coli can be engineered to produce various esters by co-expressing an alcohol biosynthetic pathway with a suitable AAT. For example, a chimeric 2-ketoacid-derived alcohol biosynthetic pathway has been successfully used in conjunction with an AAT from Saccharomyces cerevisiae to synthesize diverse alcohol-acetate esters. conicet.gov.ar Similar strategies can be adapted for butyl 2-methylbutanoate production by engineering pathways for both butanol and 2-methylbutyric acid.

Recent studies have also explored the biotransformation of n-butanol into various fruity esters, including butyl 2-methylbutanoate, using Lactic Acid Bacteria (LAB). researchgate.net This highlights the potential of diverse microbial platforms for producing valuable flavor compounds. The modularity of ester biosynthesis allows for engineering at multiple levels, from the enzyme to the entire metabolic network, to create efficient microbial cell factories. tennessee.edu

Table 1: Key Strategies in Metabolic Engineering for Ester Production

| Strategy | Description | Example |

| Enzyme Overexpression | Increasing the cellular concentration of key enzymes to boost reaction rates. | Overexpressing alcohol acyltransferases (AATs) in E. coli. conicet.gov.ar |

| Pathway Blocking | Deleting or inhibiting enzymes in competing metabolic pathways to increase precursor availability. | Disrupting pathways for xylose metabolism to improve 1,2,4-butanetriol (B146131) production. nih.gov |

| Heterologous Expression | Introducing genes from other organisms to establish or improve a biosynthetic pathway. | Expressing a chimeric 2-ketoacid-derived alcohol pathway in E. coli. conicet.gov.ar |

| Condition Optimization | Adjusting fermentation parameters like temperature and pH to enhance microbial productivity. | Optimizing conditions for 1,2,4-butanetriol biosynthesis. nih.gov |

This table provides an interactive overview of common metabolic engineering strategies.

Stereodivergent Synthesis Strategies for Chiral Analogs

The synthesis of chiral molecules, where specific stereoisomers are targeted, is of paramount importance in the pharmaceutical and flavor industries. Stereodivergent synthesis allows for the selective production of any possible stereoisomer of a molecule with multiple stereocenters. rsc.orgrsc.org This is particularly relevant for analogs of butyl 2-methylbutyrate, as the stereochemistry of the 2-methylbutyryl group can significantly influence its sensory properties.

Recent advances in catalysis have enabled highly stereodivergent syntheses of chiral esters. For example, silver-catalyzed methods have been developed for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. rsc.orgrsc.org By carefully selecting the chiral ligand and the geometry of the starting alkene, all four possible stereoisomers of the product can be accessed with high stereoselectivity. rsc.org This approach involves the conjugate addition of a glycine (B1666218) imine ester to a β-substituted α,β-unsaturated ester, followed by lactamization. rsc.org

Another powerful strategy involves the [3+2] cycloaddition of iminoesters with α-substituted acrylates, catalyzed by distinct chiral silver(I) complexes. organic-chemistry.orgacs.org This method provides access to either exo- or endo-pyrrolidines with excellent diastereoselectivities and enantioselectivities (up to >99:1 dr and >99% ee). organic-chemistry.orgacs.orgacs.org Such methodologies could be adapted for the synthesis of chiral analogs of this compound by employing appropriate starting materials.

Enzymatic kinetic resolution is another key technique for obtaining enantiomerically pure compounds. For instance, lipase-catalyzed hydrolysis of racemic ethyl 2-methylbutyrate has been used to obtain (R)-ethyl 2-methylbutyrate with high optical purity. google.com This process relies on the stereoselectivity of the lipase, which preferentially hydrolyzes one enantiomer, leaving the other enriched. google.com

Table 2: Comparison of Stereodivergent Synthesis Strategies

| Method | Catalyst/Enzyme | Key Transformation | Stereocontrol |

| Silver-Catalyzed Conjugate Addition | Silver acetate (B1210297) with chiral ligands | 1,4-addition of glycine imine esters to unsaturated esters | High enantio- and diastereoselectivity controlled by ligand and substrate geometry. rsc.org |

| Silver-Catalyzed [3+2] Cycloaddition | Silver(I) complexes with distinct chiral ligands | Cycloaddition of iminoesters with acrylates | Access to exo- or endo-products with high stereoselectivity. organic-chemistry.orgacs.org |

| Enzymatic Kinetic Resolution | Lipases (e.g., from Rhizopus chinensis) | Selective hydrolysis of one enantiomer of a racemic ester | High enantiomeric excess of the unreacted ester. google.com |

This interactive table compares different methods for achieving stereodivergent synthesis.

Emerging Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for chemicals like this compound. The focus is on minimizing environmental impact by improving efficiency, using renewable resources, and reducing waste.

Atom Economy and Process Mass Intensity Considerations

Atom economy and Process Mass Intensity (PMI) are key metrics for evaluating the "greenness" of a chemical process. acsgcipr.orggreenchemistry-toolkit.org Atom economy measures the proportion of reactant atoms that are incorporated into the desired product, while PMI is the ratio of the total mass of materials (reactants, solvents, catalysts, etc.) used to the mass of the final product. acsgcipr.orgrsc.org An ideal process has a high atom economy and a low PMI.

For esterification reactions, traditional methods often have poor atom economy and high PMI due to the use of stoichiometric reagents and large volumes of solvents for reaction and purification. rsc.org For example, Steglich-type esterifications, while mild, can have very high PMI values, ranging from 173 to over 2000, primarily due to the large quantities of solvent required for workup and chromatography. rsc.org

In contrast, enzymatic synthesis can offer significantly better green chemistry metrics. A study on the enzymatic synthesis of cinnamyl butyrate demonstrated an E-factor (a measure of waste produced) of 4.76 and a mass intensity of 6.04, which are considered favorable for industrial applications. rsc.org Solvent-free reaction protocols, such as those using eutectic mixtures of substrates, can further reduce PMI by eliminating the need for a reaction solvent. researchgate.net

Table 3: Green Chemistry Metrics for Different Synthesis Methods

| Metric | Definition | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High (approaching 100%) | Favors reactions with minimal byproducts, such as direct esterification. |

| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | Low (approaching 1) | Highlights the impact of solvents and reagents on process efficiency and waste. acsgcipr.orggreenchemistry-toolkit.org |

| E-Factor | Total waste (kg) / Mass of product (kg) | Low (approaching 0) | Directly quantifies the amount of waste generated per unit of product. |

This interactive table explains key green chemistry metrics.

Use of Renewable Feedstocks and Environmentally Benign Solvents

The shift towards a bio-based economy necessitates the use of renewable feedstocks for chemical production. sigmaaldrich.com this compound can be synthesized from bio-derived precursors. For instance, butanol can be produced via fermentation of biomass, and 2-methylbutanoic acid can also be obtained from biological sources, such as the metabolism of isoleucine. researchgate.netasm.org The use of such renewable starting materials aligns with the principles of green chemistry. sigmaaldrich.comsigmaaldrich.com

The choice of solvent is another critical aspect of green synthesis. Traditional volatile organic compounds (VOCs) are often hazardous and environmentally damaging. Consequently, there is a strong drive to replace them with environmentally benign alternatives. impag.ch Green solvents can include water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents such as fatty acid esters. wikipedia.orgmdpi.com

Solvent-free synthesis represents an ideal scenario, where the reactants themselves act as the reaction medium. iiste.orgiiste.org This approach has been successfully applied to the lipase-catalyzed synthesis of various esters, significantly reducing waste and simplifying product purification. researchgate.net When a solvent is necessary, options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are being explored as greener replacements for conventional solvents.

Advantages of Biocatalysis for Sustainable Production

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers numerous advantages for the sustainable production of esters like this compound. appliedcatalysts.comnih.gov

Key advantages of biocatalysis include:

Mild Reaction Conditions: Enzymes typically operate at or near ambient temperature and pressure, which significantly reduces energy consumption compared to traditional chemical methods that often require high temperatures and pressures. appliedcatalysts.comresearchgate.net

High Specificity and Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, leading to purer products with fewer byproducts. appliedcatalysts.com This minimizes the need for extensive purification steps, thereby reducing waste and cost.

Reduced Environmental Impact: Biocatalytic processes often use water as a solvent and avoid the use of hazardous reagents and catalysts, making them inherently safer and more environmentally friendly. appliedcatalysts.comresearchgate.net

Renewable Catalysts: Enzymes are derived from renewable sources and are biodegradable. researchgate.net

Immobilization of enzymes on solid supports can further enhance their stability and allow for easy separation from the reaction mixture, enabling catalyst reuse over multiple cycles. nih.govnih.gov This is crucial for the economic viability of industrial-scale biocatalytic processes. Lipases, in particular, are widely used for ester synthesis due to their robustness and broad substrate specificity. google.comnih.govnih.gov The lipase-catalyzed synthesis of butyl butyrate, a related ester, has been extensively studied, demonstrating the feasibility of these green approaches. nih.govnih.gov

Advanced Analytical Techniques for Structural and Isomeric Characterization in Complex Matrices

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of compounds by examining the interaction of electromagnetic radiation with matter. For butyl 2-methylbutyrate (B1264701), a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provides a comprehensive structural profile.

High-Field Nuclear Magnetic Resonance (HF-NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)

High-Field Nuclear Magnetic Resonance (HF-NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer detailed information about the carbon-hydrogen framework of butyl 2-methylbutyrate.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts, signal splitting (multiplicity), and integration values allow for the assignment of each proton. While specific chemical shift values can vary slightly depending on the solvent and instrument frequency, predicted data provides a general expectation for the proton signals. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. nih.gov Each unique carbon atom gives rise to a distinct signal. As with ¹H NMR, predicted spectra are valuable for initial assignments. hmdb.ca A greater number of distinct signals in the ¹³C NMR spectrum can help differentiate between isomers. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

This table is based on predicted spectral data and serves as a general guide.

| Atom Type | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ~4.0 | -CH₂- group of the butyl chain attached to the oxygen atom. |

| ¹H NMR | ~2.3 | -CH- group of the methylbutyrate moiety. |

| ¹H NMR | ~1.6 | -CH₂- group adjacent to the terminal methyl group of the butyl chain. |

| ¹H NMR | ~1.4 | -CH₂- group of the ethyl substituent on the methylbutyrate moiety. |

| ¹H NMR | ~1.1 | -CH₃ group attached to the chiral center of the methylbutyrate moiety. |

| ¹H NMR | ~0.9 | Terminal -CH₃ groups of both the butyl and ethyl moieties. |

| ¹³C NMR | ~176 | Carbonyl carbon (C=O) of the ester group. |

| ¹³C NMR | ~64 | Carbon of the -CH₂- group in the butyl chain linked to the oxygen. |

| ¹³C NMR | ~41 | Methine carbon (-CH-) in the methylbutyrate moiety. |

| ¹³C NMR | ~30 | Carbon of the central -CH₂- group in the butyl chain. |

| ¹³C NMR | ~26 | Carbon of the -CH₂- group in the ethyl substituent. |

| ¹³C NMR | ~19 | Carbon of the terminal -CH₃ group of the butyl chain. |

| ¹³C NMR | ~16 | Carbon of the methyl group attached to the chiral center. |

| ¹³C NMR | ~11 | Carbon of the terminal -CH₃ group of the ethyl moiety. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.com The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its identity as an ester. The technique can be performed on neat (undiluted) samples, often using a capillary cell or Attenuated Total Reflectance (ATR) accessory. nih.govnih.gov

Key characteristic peaks in the FTIR spectrum of this compound include:

C=O Stretch: A strong absorption band typically appears in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretch: Absorption bands corresponding to the C-O stretching vibrations of the ester linkage are usually found in the 1000-1300 cm⁻¹ region.

C-H Stretch: Absorptions due to C-H stretching in the alkyl groups are observed around 2800-3000 cm⁻¹. docbrown.info

The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the absence of a hydroxyl (-OH) group, distinguishing it from its corresponding acid and alcohol precursors. docbrown.info

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound serves as a unique "vibrational fingerprint," allowing for its identification. spectrabase.com While detailed assignments of Raman shifts for this compound are not extensively published, the spectrum would be expected to show prominent peaks for C-H and C-C bond vibrations within the alkyl chains and the ester group. chemicalbook.com The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. researchgate.net

Chromatographic-Mass Spectrometric Platforms for Profiling

The combination of chromatography for separation and mass spectrometry for detection and identification is a cornerstone of modern analytical chemistry, especially for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound. jst.go.jp In this method, the volatile components of a sample, often extracted using headspace solid-phase microextraction (HS-SPME), are separated in a gas chromatograph before being introduced into the mass spectrometer. jst.go.jpresearchgate.net

The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. ccsenet.org The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The fragmentation pattern of this compound is distinctive and allows for its unequivocal identification, often through comparison with spectral libraries such as the National Institute of Standards and Technology (NIST) library. mdpi.comnist.gov

Table 2: Characteristic GC-MS Fragmentation of this compound

Based on experimental data from various sources. The relative abundance can vary with instrument conditions.

| m/z (Mass-to-Charge Ratio) | Relative Abundance | Proposed Fragment Ion | Fragmentation Mechanism |

| 57 | High | [C₄H₉]⁺ | Alpha-cleavage of the butyl group. nih.gov |

| 103 | Moderate to High | [C₅H₇O₂]⁺ | McLafferty rearrangement involving the loss of propene from the 2-methylbutyrate moiety. researchgate.net |

| 85 | Moderate | [C₄H₅O₂]⁺ | Cleavage of the ester with charge retention on the acid fragment. nih.gov |

| 41 | Moderate | [C₃H₅]⁺ | Further fragmentation of the butyl or other alkyl chains. nih.gov |

| 29 | Moderate | [C₂H₅]⁺ | Fragmentation of the ethyl group from the 2-methylbutyrate side chain. nih.gov |

The retention time from the gas chromatograph combined with the mass spectrum provides a high degree of confidence in the identification of this compound in complex samples like apple juice and cider. jst.go.jpmdpi.com

High-Resolution Mass Spectrometry (HR-MS/MS) and LC-QTOF-MS for Precise Mass and Fragmentation Analysis

For even greater specificity and the ability to analyze less volatile or thermally labile compounds, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is employed. Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) provide highly accurate mass measurements, typically to within a few parts per million (ppm). utm.my This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for confirming the identity of a compound without relying solely on library matching. spettrometriadimassa.itcopernicus.org

Tandem mass spectrometry (MS/MS) further enhances structural elucidation. nih.gov In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed information about the connectivity of the molecule. For instance, the fragmentation of the this compound ion can confirm the presence of both the butyl and the 2-methylbutyrate moieties within the structure. spettrometriadimassa.it While LC-based methods are less common for a volatile compound like this compound, they are crucial when analyzing it as part of a broader, untargeted metabolomics study that includes a wide range of compound polarities and volatilities. utm.my

Enantioselective Gas Chromatography-Mass Spectrometry for Chirality Assessment

Enantioselective gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the assessment of chirality in volatile compounds like this compound. The 2-methylbutyrate moiety of the molecule contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-butyl 2-methylbutyrate and (S)-butyl 2-methylbutyrate. These enantiomers often exhibit different sensory properties and can be indicative of the compound's origin (natural vs. synthetic).

The principle of enantioselective GC-MS lies in the use of a chiral stationary phase (CSP) within the GC column. These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. This differential interaction results in different retention times for the (R) and (S) enantiomers, allowing for their separation and individual quantification by the mass spectrometer.

Modified cyclodextrins are the most commonly employed CSPs for the chiral separation of volatile compounds. For esters like this compound, derivatives of β-cyclodextrin are particularly effective. Research suggests using β-cyclodextrin columns to separate the enantiomers based on their differing retention times . Studies on related compounds, such as methyl and ethyl 2-methylbutanoate, have successfully used CP-Chirasil-Dex CB stationary phases for enantiomeric evaluation in food products icm.edu.pl. This approach is critical for authenticity studies, for instance, in determining the naturalness of flavor compounds icm.edu.pl.

In a study on apple volatiles, enantioselective GC-MS was used to confirm that the chirality of (S)-2-methylbutyl acetate (B1210297) originates from L-isoleucine, demonstrating the technique's utility in metabolic pathway analysis nih.gov. The separation of enantiomers is typically optimized by carefully controlling the temperature program of the GC oven sci-hub.se.

Table 1: Examples of Enantioselective GC Conditions for Chiral Ester Analysis

| Analyte/Related Compound | Chiral Stationary Phase (CSP) | Column Details | GC-MS Conditions | Application | Reference |

|---|---|---|---|---|---|

| 2-Methylbutyl butyrate (B1204436) | β-cyclodextrin | Not specified | Not specified | Proposed for enantiomer separation | |

| Ethyl 2-methylbutanoate | CP-Chirasil-Dex CB | 25 m x 0.25 mm ID, 0.25 µm film thickness | Temperature Program: 40°C (1 min), ramp to 200°C at 2°C/min, hold for 5 min | Strawberry flavor authenticity | icm.edu.pl |

| (S)-2-Methylbutyl acetate | Not specified | Not specified | Not specified | Biosynthesis pathway analysis in apples | nih.gov |

Integrated Analytical Approaches for Comprehensive Analysis

The unambiguous identification of a compound like this compound within a complex matrix often proves challenging for any single analytical technique. Therefore, integrated analytical approaches that combine the strengths of multiple methods are frequently employed for comprehensive characterization.

When dealing with unknown or trace-level compounds in intricate samples such as essential oils or alcoholic beverages, a multi-technique protocol is indispensable. Such a protocol typically begins with a separation technique, most commonly Gas Chromatography (GC), coupled with a powerful detection method like Mass Spectrometry (MS).

Research on the essential oil of Doronicum columnae demonstrated a robust integrated approach. mdpi.comresearchgate.net In this study, GC-MS analysis was combined with chemical synthesis and other spectral techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to identify minor constituents like 2-methylbutyrates. Synthesis of the suspected compounds was necessary to confirm their identity through co-injection experiments, as their low abundance and the presence of structurally similar molecules made isolation impractical mdpi.com.

For authenticity assessment, further advanced techniques can be integrated. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), when used alongside GC-MS, can differentiate between natural and synthetic sources of volatile compounds by measuring stable isotope ratios (e.g., ¹³C/¹²C) nih.gov. A multi-method utilizing Headspace Solid-Phase Microextraction (HS-SPME) with GC-Selected Ion Monitoring (SIM)-MS has been developed and validated for the targeted analysis of hop-derived esters, including 2-methylthis compound, in beer tandfonline.com. This highlights the need for customized, multi-faceted methods to tackle specific analytical challenges in complex matrices.

Table 2: Integrated Approaches for Characterization in Complex Matrices

| Analytical Goal | Techniques Employed | Matrix | Target Compounds | Key Findings | Reference |

|---|---|---|---|---|---|

| Identification of minor constituents | GC-MS, Synthesis, NMR, IR | Essential Oil (Doronicum columnae) | 2-Methylbutyrate esters | Synthesis was crucial for confirming the identity of new natural products due to low abundance and structural similarity. | mdpi.comresearchgate.net |

| Characterization of odor-active compounds | GC-Olfactometry, GC-MS | Chinese Liquor | 2-Methylthis compound & other volatiles | Identified 62 aroma compounds and correlated specific esters with the characteristic aroma of the liquor. | tandfonline.com |

| Authenticity assessment of flavors | HS-SPME, GC-C-IRMS, GC-MS | Fruit products | Volatile Organic Compounds (VOCs) | Established a stable isotope database to differentiate between natural and synthetic flavor compounds. | nih.gov |

Biotransformation and Metabolic Fate of Butyl 2 Methylbutyrate

Microbial Biotransformation Pathways

Role of Lactic Acid Bacteria in Ester Formation from Alcohols

Lactic acid bacteria (LAB), a group encompassing species such as Lactobacillus, Lactococcus, Leuconostoc, and Pediococcus, are instrumental in the formation of esters in a variety of fermented products, including dairy, beverages, and meats. asm.orgacademicjournals.orgmdpi.com These bacteria possess enzyme systems capable of synthesizing esters through two primary mechanisms: esterification, the reaction of an alcohol with a carboxylic acid, and alcoholysis, the reaction of an ester with an alcohol. conicet.gov.arconicet.gov.ar

The production of esters is strain-specific, with different LAB demonstrating varying abilities to create specific aromatic compounds. researchgate.net For instance, studies on dairy LAB have shown the synthesis of ethyl butanoate and ethyl hexanoate. asm.orgconicet.gov.ar In the context of wine and cider production, LAB contribute to the aromatic profile by producing branched-chain esters, such as ethyl 2-methylbutanoate, which imparts a yellow apple aroma. researchgate.netmdpi.com The formation of these esters occurs during fermentation processes like the malolactic fermentation in wine, where the bacteria convert precursors into volatile flavor compounds. asm.orgmdpi.com The precursors, namely alcohols and acyl-CoAs, are derived from the microbial metabolism of carbohydrates and amino acids. conicet.gov.armdpi.com

Identification of Intermediate Metabolites and Enzyme Systems

The biosynthesis of esters in microbes is a multi-step enzymatic process. The key enzymes involved are carboxyl esterases (including lipases and esterases) and alcohol acyltransferases (AAT). academicjournals.orgmdpi.comresearchgate.net These enzymes catalyze the condensation reaction between an alcohol and an acyl-coenzyme A (acyl-CoA) molecule. nih.gov

For a branched-chain ester like butyl 2-methylbutyrate (B1264701), the precursors are butanol and 2-methylbutyryl-CoA. The 2-methylbutyryl-CoA moiety is derived from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine. researchgate.netfrontiersin.org The metabolic pathway begins with the degradation of isoleucine to form its corresponding α-keto acid, α-keto-β-methylvalerate. pnas.org This intermediate is further metabolized to produce branched-chain acyl-CoAs. frontiersin.org Finally, an alcohol acyltransferase (AAT) enzyme facilitates the transfer of the 2-methylbutyryl group from its CoA thioester to butanol, forming butyl 2-methylbutyrate. pnas.org

The table below summarizes the key components in the microbial synthesis of branched-chain esters.

Table 1: Key Components in Microbial Ester Synthesis

| Component | Role | Source/Example |

|---|---|---|

| Enzyme Systems | ||

| Carboxyl Esterases | Catalyze ester hydrolysis and synthesis. academicjournals.orgresearchgate.net | Found in various LAB species like Lactobacillus plantarum. academicjournals.org |

| Alcohol Acyltransferase (AAT) | Catalyzes the final condensation of alcohol and acyl-CoA. mdpi.compnas.org | Key enzyme in fruit aroma formation. pnas.org |

| Precursors | ||

| Alcohols | Serve as the alkyl moiety of the ester. | Ethanol, Butanol, Isoamyl alcohol produced during fermentation. conicet.gov.armdpi.com |

| Acyl-CoAs | Serve as the acyl moiety of the ester. | Derived from fatty acid or amino acid metabolism. nih.gov |

| Intermediate Metabolites | ||

| Branched-Chain Amino Acids (BCAAs) | Precursors for branched-chain acyl-CoAs. researchgate.netfrontiersin.org | Isoleucine is the precursor for the 2-methylbutyrate group. pnas.org |

| α-Keto Acids | Intermediates in BCAA catabolism. pnas.org | α-Keto-β-methylvalerate from isoleucine. pnas.org |

Mammalian Metabolism and Excretion

Direct metabolic studies on this compound in mammals are limited; however, extensive research on structurally related aliphatic and branched-chain esters provides a clear model for its expected metabolic fate.

Comparative Biotransformation Studies (e.g., in vitro and in vivo models for related compounds)

In mammals, ingested aliphatic esters are subject to rapid hydrolysis. inchem.org This breakdown is catalyzed by a class of enzymes known as carboxylesterases, which are abundant throughout the body but are found in the highest concentrations in hepatocytes (liver cells). inchem.org

In vitro studies confirm this metabolic pathway. For example, an in vitro study using human skin demonstrated that C12-15 alkyl benzoate (B1203000) is completely metabolized via hydrolysis into its constituent benzoic acid and C12-15 alcohols. oup.com Similarly, in vitro experiments with 5-ALA esters in mouse skin homogenate showed significant enzymatic degradation. nih.gov This enzymatic hydrolysis is a common feature of ester metabolism in mammals. jst.go.jp

In vivo studies on related compounds in rats and humans further support this model. Research on ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) shows they are metabolized to their corresponding alcohols (tert-butanol), which are then further oxidized. nih.govresearchgate.net These comparative studies indicate that the primary step in the biotransformation of this compound would be its hydrolysis into butanol and 2-methylbutanoic acid. inchem.org

Identification of Metabolites (e.g., hydroxylated derivatives or conjugates for related compounds)

Following the initial hydrolysis, the resulting alcohol and carboxylic acid components enter separate metabolic pathways. inchem.org

Butanol : The butanol moiety is expected to be oxidized to butyraldehyde (B50154) and then to butyric acid, which can subsequently enter the fatty acid β-oxidation pathway and the citric acid cycle. inchem.org

2-Methylbutanoic Acid : This branched-chain carboxylic acid, also formed from the oxidative deamination of the amino acid isoleucine, undergoes oxidation to yield linear carboxylic acid fragments that can also enter the fatty acid and tricarboxylic acid cycles. inchem.org

Further metabolism of the breakdown products can lead to hydroxylated derivatives and conjugates. Studies on the ether TAME, for instance, identified metabolites such as 2-methyl-2,3-butanediol (both free and glucuronidated), 2-hydroxy-2-methyl butyrate (B1204436), and 3-hydroxy-3-methyl butyrate in urine. nih.gov Likewise, the metabolism of MTBE and ETBE yields tert-butanol, which is further oxidized to 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate. researchgate.netoup.com This suggests that the butanol and 2-methylbutanoic acid from this compound could undergo similar hydroxylation and subsequent conjugation (e.g., with glucuronic acid) before excretion.

Kinetic Aspects of Biotransformation and Clearance (e.g., half-lives for related compounds)

The kinetics of ester metabolism are generally rapid. Studies on related ether compounds provide insight into the likely clearance rates for this compound and its metabolites. In both rats and humans, compounds like MTBE and ETBE are rapidly absorbed and cleared from the blood, with biotransformation and excretion of metabolites occurring relatively quickly. nih.govresearchgate.net

There are, however, species-specific differences in clearance rates. For MTBE, the blood half-life is approximately 0.5 hours in rats and 2.6 hours in humans. researchgate.netoup.com The elimination half-lives for its urinary metabolites are also shorter in rats (2.9 to 5.0 hours) compared to humans (7.8 to 17.0 hours). researchgate.netoup.com A similar pattern is observed for ETBE, with urinary metabolite excretion half-lives of 2.6 to 4.7 hours in rats and 10.2 to 28.3 hours in humans. oup.comresearchgate.net This indicates that while this compound is expected to be cleared rapidly in mammals, the precise half-life of its metabolites would likely be longer in humans than in rodent models.

The table below presents kinetic data for related compounds in rats and humans.

Table 2: Elimination Half-Lives of Metabolites for Related Compounds in Rats and Humans

| Compound | Species | Metabolite(s) | Elimination Half-Life (hours) | Reference(s) |

|---|---|---|---|---|

| Methyl tert-butyl ether (MTBE) | Rat | t-butanol, 2-methyl-1,2-propanediol, 2-hydroxyisobutyrate | 2.9 - 5.0 | researchgate.netoup.com |

| Human | t-butanol, 2-methyl-1,2-propanediol, 2-hydroxyisobutyrate | 7.8 - 17.0 | researchgate.netoup.com | |

| Ethyl tert-butyl ether (ETBE) | Rat | t-butanol, 2-methyl-1,2-propanediol, 2-hydroxyisobutyrate | 2.6 - 4.7 | oup.comresearchgate.net |

| Human | t-butanol, 2-methyl-1,2-propanediol, 2-hydroxyisobutyrate | 10.2 - 28.3 | oup.comresearchgate.net |

Molecular Mechanisms of Biological Interaction and Chemoreception

Olfactory Receptor (OR) Binding and Activation

The interaction between an odorant and an olfactory receptor is a highly specific and intricate process. It is this specificity that allows us to distinguish between a vast array of different smells.

Ligand-Receptor Interactions via G Protein-Coupled Receptors (GPCRs)

Olfactory receptors are a large and diverse family of G protein-coupled receptors (GPCRs). researchgate.netresearchgate.net These receptors are characterized by their seven transmembrane domains, which form a binding pocket for odorant molecules. researchgate.net The binding of an odorant, in this case, butyl 2-methylbutyrate (B1264701), to an OR is the critical first step in the olfactory signaling cascade. researchgate.net This binding event initiates a conformational change in the receptor, which in turn activates a G protein. This activation sets off a series of intracellular signals that culminate in the generation of a nerve impulse, which is then transmitted to the brain for processing. researchgate.net

The combinatorial nature of olfactory coding means that a single odorant can bind to multiple ORs, and a single OR can recognize multiple odorants. nih.gov This complexity allows for the perception of a vast number of different scents.

Computational Modeling of Olfactory Receptor-Odorant Complexes

Due to the challenges in crystallizing olfactory receptors for experimental structural analysis, computational modeling has become an indispensable tool for studying odorant-receptor interactions. researchgate.netresearchgate.netnih.gov These in silico methods provide valuable insights into the three-dimensional structures of ORs and how they bind to specific odorants like butyl 2-methylbutyrate.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netnih.gov This method can also be used to estimate the binding affinity, or the strength of the interaction, between the odorant and the receptor. nih.gov

In a study investigating the interactions of 2-methylbutyl 2-methylbutanoate (an isomer of this compound) with five different human olfactory receptors (OR14I1, OR14J1, OR52D1, OR7E24, and OR14A16), molecular docking simulations were employed. researchgate.netresearchgate.net The results of these simulations provided predictions of the binding sites and the binding energies for the odorant with each receptor. researchgate.net Such studies are crucial for identifying which ORs are likely to be activated by this compound and for understanding the initial recognition process.

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov In the context of olfaction, MD simulations can provide insights into the conformational changes that occur in an olfactory receptor upon binding to an odorant. acs.org These simulations can also assess the stability of the odorant-receptor complex. researchgate.net

While specific MD simulation studies on this compound were not found, research on other odorants and GPCRs demonstrates the power of this technique. For instance, MD simulations have been used to show how the binding of an agonist can induce significant movements in the transmembrane helices of a receptor, leading to its activation. acs.org These computational approaches are vital for building a dynamic picture of the initial events in odor perception.

Molecular Docking Simulations for Binding Affinity and Site Prediction

Identification of Key Interaction Forces (e.g., Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Contacts)

The binding of this compound to an olfactory receptor is governed by a combination of intermolecular forces. Research on its isomer, 2-methylbutyl 2-methylbutanoate, has shed light on the nature of these interactions.

Computational studies have indicated that for esters like 2-methylbutyl 2-methylbutanoate, pi-bond interactions are a significant factor in their binding to olfactory receptors. researchgate.netresearchgate.net One study found that this compound formed at least five pi-bond interactions with each of the five olfactory receptors studied. researchgate.net In contrast, another compound studied, (4Z)-hex-4-en-1-ol, primarily interacted through hydrogen bonds. researchgate.netresearchgate.net

Hydrophobic interactions also play a crucial role in the binding of many odorants. researchgate.net The nonpolar alkyl chains of this compound are likely to engage in hydrophobic contacts within the binding pocket of the olfactory receptor. The interplay of these different forces determines the specificity and affinity of the odorant-receptor interaction.

Structure-Activity Relationships in Olfaction

Structure-activity relationship (SAR) studies in olfaction aim to connect the chemical structure of a molecule with its perceived odor. researchgate.net For aliphatic esters like this compound, several molecular features influence their olfactory properties.

The carbon chain length and the position of the functional group are known to be important determinants of odor quality and intensity. oup.comoup.com Even subtle changes in the structure of an ester can lead to significant differences in its scent profile. perfumerflavorist.com For example, the fruity character of aliphatic esters has been correlated with their chemical structure using various quantitative structure-activity relationship (QSAR) models. perfumerflavorist.com

Interactive Data Table: Predicted Interactions of 2-Methylbutyl 2-Methylbutanoate with Olfactory Receptors

| Olfactory Receptor | Predicted Number of Pi-Bond Interactions |

| OR14I1 | ≥ 5 |

| OR14J1 | ≥ 5 |

| OR52D1 | ≥ 5 |

| OR7E24 | ≥ 5 |

| OR14A16 | ≥ 5 |

| Data derived from a computational study on 2-methylbutyl 2-methylbutanoate, an isomer of this compound. researchgate.net |

Influence of Molecular Structure on Receptor Activation Profiles

The specific three-dimensional shape and chemical properties of an odorant molecule determine which olfactory receptors it can activate, a concept known as the molecular receptive range of a receptor. oup.comscispace.com For this compound, its identity as an ester, featuring a butyl group attached to a 2-methylbutyrate backbone, is central to its interaction with ORs.

Research has identified this compound as a specific antagonist for the human olfactory receptor OR4S2. google.com Antagonism in this context means that while the molecule binds to the receptor, it does not activate it; instead, it blocks the receptor from being activated by its typical agonists, such as the polysulfide dimethyl trisulfide (DMTS). google.com This inhibitory interaction highlights the importance of specific structural features for receptor activation. The size and shape of the butyl and 2-methylbutyrate groups fit into the binding pocket of OR4S2 in a way that prevents the conformational changes necessary for signal transduction.

Computational docking studies on the closely related isomer, 2-methylbutyl 2-methylbutanoate, provide further insight into the types of interactions these esters form with olfactory receptors. researchgate.netresearchgate.net These studies, involving multiple ORs (OR14I1, OR14J1, OR52D1, OR7E24, and OR14A16), revealed that the molecule primarily engages in Pi-bond interactions within the receptor's binding site. researchgate.netresearchgate.net This suggests that the electron-rich carbonyl group (C=O) of the ester and the hydrophobic alkyl chains are key features for binding. The hydrophobic nature of the molecule, driven by its carbon skeleton, facilitates its interaction with nonpolar amino acid residues within the transmembrane domains of the receptors. oup.com

Table 1: Known Olfactory Receptor Interaction for this compound and a Related Isomer This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Olfactory Receptor | Interaction Type | Finding | Source |

|---|---|---|---|---|

| This compound | OR4S2 | Antagonist | Inhibits the receptor's response to its known agonists (e.g., DMTS). | google.com |

| 2-methylbutyl 2-methylbutanoate | OR14I1, OR14J1, OR52D1, OR7E24, OR14A16 | Binding (Predicted) | Primarily forms Pi-bond interactions within the binding pocket. | researchgate.netresearchgate.net |

Concentration-Dependent Receptor Recruitment and Odor Perception Modulation

The concentration of an odorant plays a critical role in how it is perceived. Generally, as the concentration of an odorant increases, it can activate a wider array of olfactory receptors. nih.gov This recruitment of additional receptors can alter the perceived quality of the scent.

For this compound, its antagonistic effect on the OR4S2 receptor is explicitly concentration-dependent. google.com Studies have shown that it inhibits the response of OR4S2 to its agonists in a dose-dependent manner. google.com This implies that at low concentrations, its effect might be negligible, but as its concentration increases, its ability to block the receptor becomes more pronounced, potentially altering the perception of complex odor mixtures containing polysulfides.

Applications and Functional Enhancement of Butyl 2 Methylbutyrate in Advanced Systems

Microencapsulation Technologies for Controlled Release and Protection

Microencapsulation is a process utilized to envelop tiny particles or droplets of a core material, such as a flavor or fragrance compound, within a protective shell. researchgate.net This technology is employed to shield the active substance from environmental factors like light, air, and humidity, and to control its release rate. researchgate.netnih.gov For hydrophobic and volatile compounds like butyl 2-methylbutyrate (B1264701), microencapsulation offers a method to enhance stability and provide targeted release in various applications. google.comepo.org

The design and fabrication of microcapsules for encapsulating flavor and fragrance oils like butyl 2-methylbutyrate involve creating a stable emulsion of the oil in an aqueous solution, followed by the formation of a solid shell around the oil droplets. google.com The core material, the hydrophobic this compound, is dispersed in a continuous phase (typically water) containing the wall-forming materials. google.com The selection of the shell material and the encapsulation method are critical design parameters that influence the capsule's properties. nih.gov

Common fabrication techniques include:

Spray Drying: This method involves preparing an emulsion of the core material with a solution of the carrier (wall) material, such as modified starch or maltodextrin, and then atomizing the mixture into a hot air chamber. akjournals.com The rapid evaporation of water forms a protective solid shell around the core oil. The inlet air temperature is a key process parameter affecting the final properties of the microcapsules. akjournals.com

Interfacial Polymerization: In this process, a multifunctional monomer is dissolved in the core material (e.g., this compound). google.com This oil phase is then emulsified in an aqueous phase containing a complementary monomer. Polymerization occurs at the oil-water interface, forming a solid, cross-linked polymer shell, such as polyurea or polyurethane, around each droplet. google.comresearchgate.net

Complex Coacervation: This technique involves the interaction between two oppositely charged polymers (e.g., gelatin and acacia gum) in an aqueous solution containing the emulsified core oil. google.com Adjusting the pH or temperature causes the polymers to precipitate and deposit as a complex around the oil droplets, forming the microcapsule wall. google.com

The choice of wall material is crucial. Polysaccharides are biodegradable and often used, while synthetic polymers like melamine-formaldehyde (MMF) resin or poly(methyl methacrylate) can offer robust mechanical and thermal properties. epo.orgresearchgate.netsemanticscholar.org To enhance barrier properties, nanocomposites incorporating materials like nano montmorillonite (B579905) (MMT) clay or hectorite (B576562) can be integrated into the polymer wall structure. researchgate.netresearchgate.netresearchgate.net

Table 1: Common Materials and Methods for Flavor Microencapsulation

| Encapsulation Method | Common Wall Materials | Core Material Example | Key Process Variables |

| Spray Drying | Maltodextrin, Gum Arabic, Modified Starch | Habanero Pepper Aroma akjournals.com | Inlet Air Temperature, Carrier Concentration akjournals.com |

| Interfacial Polymerization | Polyurea (from Isocyanates), Polyurethane | Clove Oil researchgate.net | Monomer Ratio, Reaction Temperature researchgate.net |

| Complex Coacervation | Gelatin, Acacia Gum, Chitosan, Alginate | Perfume Oil google.com | pH, Polymer Concentration, Temperature google.com |

The release of encapsulated this compound is engineered to occur through specific mechanisms, providing either a slow, sustained release or a rapid burst triggered by external stimuli. google.comsemanticscholar.org The primary release mechanisms include:

Diffusion: The core material gradually diffuses through the polymer shell wall. semanticscholar.org This process, often described by a solution-diffusion mechanism, depends on the permeability of the wall material, its thickness, and the concentration gradient of the active compound. researchgate.net The release rate can be modeled using mathematical equations, such as the Peppas model, to predict the release profile over time. semanticscholar.org